Homocapsaicin II
Overview
Description
Homocapsaicin II is one of the capsaicinoid compounds, which are the principal spicy components found in chili peppers (Capsicum spp.). The literature has often been unclear or incorrect regarding the structure of homocapsaicin isomers, leading to confusion and misidentification in research. A significant effort to clarify the nomenclature and indexing of homocapsaicin was made to correct these errors and provide a more accurate understanding of this compound .
Synthesis Analysis
The synthesis of homocapsaicin and its isomers is not directly detailed in the provided papers. However, a related synthesis process for capsaicin metabolites has been reported, which involves the amidation of hept-6-enoic acid with vanillylamine hydrochloride, followed by olefin metathesis. This method could potentially be adapted for the synthesis of homocapsaicin isomers by altering the carbon chain length and the position of the double bond and methyl group .
Molecular Structure Analysis
The molecular structure of homocapsaicin II has been a subject of confusion, with various incorrect structures being reported in the literature. The correct identification of homocapsaicin isomers, including homocapsaicin II, requires careful analysis and the use of accurate chemical standards. The structure of homocapsaicin II is characterized by the position of the double bond and the methyl group along the acyl chain, which distinguishes it from other isomers .
Chemical Reactions Analysis
The chemical reactions involving homocapsaicin II are not explicitly discussed in the provided papers. However, the general reactivity of capsaicinoids suggests that homocapsaicin II would undergo similar reactions, such as hydrolysis, oxidation, and reduction, which can lead to the formation of various metabolites and derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of homocapsaicin II are not detailed in the provided papers. However, as a capsaicinoid, it can be inferred that homocapsaicin II would share similar properties with other capsaicinoids, such as being lipophilic, having a pungent taste, and exhibiting variability in its melting point and solubility depending on the specific structure and isomer .
Scientific Research Applications
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- Capsaicin has been used to treat conditions of the respiratory system. It has been investigated for the treatment of non-allergic rhinitis, nasal polyposis, allergic rhinitis, unexplained chronic cough, and prevention of aspiration pneumonia .
- Modes of delivery included intranasal application (nasal spray, soaked pads, solution), inhalation, ingestion, and aural ointment .
- Seventeen studies reported positive effects of capsaicin on clinical outcomes for rhinitis, nasal polyposis, chronic cough, and pneumonia .
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- A low dose of capsaicin and its natural homologs and analogs (capsaicinoids) have shown to prevent development of gastric mucosal damage of alcohol and non-steroid anti-inflammatory drugs .
- The method was used for analysis of capsaicin and dihydrocapsaicin in the plasma samples obtained after per os administration of low doses (0.1, 0.3, and 0.9 mg/kg bw) of Capsaicin Natural (USP 29) to the experimental animals .
- The obtained results indicated that the administered capsaicinoids did not reach the general circulation .
Safety And Hazards
When handling Homocapsaicin II, it’s advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
properties
IUPAC Name |
(E)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methyldec-6-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO3/c1-4-15(2)9-7-5-6-8-10-19(22)20-14-16-11-12-17(21)18(13-16)23-3/h7,9,11-13,15,21H,4-6,8,10,14H2,1-3H3,(H,20,22)/b9-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLJGZARGNROKAC-VQHVLOKHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C=CCCCCC(=O)NCC1=CC(=C(C=C1)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)/C=C/CCCCC(=O)NCC1=CC(=C(C=C1)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Homocapsaicin II |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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